N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide
Description
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H19N3O4S/c1-30-22-12-5-4-11-20(22)26-31(28,29)18-9-6-8-17(15-18)24-23(27)21-14-13-16-7-2-3-10-19(16)25-21/h2-15,26H,1H3,(H,24,27) |
InChI Key |
QEXWIBSUYZXMOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Biological Activity
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide, also known as a quinoline derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a quinoline core substituted with a sulfamoyl group and a methoxyphenyl moiety. This structural complexity is believed to contribute to its diverse biological effects.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals such as the PI3K/Akt pathway .
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and prostate cancer cells. For example, a study reported an IC50 value in the low micromolar range against MCF-7 breast cancer cells .
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes:
- Inhibition of Nitric Oxide Production : Research has shown that this compound significantly reduces nitric oxide production in LPS-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
- Cytokine Modulation : The compound downregulates the expression of TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has been documented as well. Preliminary studies suggest that this compound exhibits activity against various bacterial strains:
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
- Case Studies : In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria, with further investigations needed to elucidate specific mechanisms .
Summary of Key Studies
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity can lead to more potent derivatives.
- In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
- Combination Therapies : Investigating synergistic effects with existing therapies could enhance treatment outcomes in cancer and inflammatory diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide typically involves the reaction of quinoline derivatives with sulfamoyl chlorides or similar compounds. The resulting product exhibits a complex structure that contributes to its biological activities.
Biological Activities
This compound has shown promise in various biological assays, indicating its potential as a therapeutic agent.
Anticancer Activity
Research has demonstrated that quinoline derivatives possess significant anticancer properties. For instance, studies have reported the effectiveness of similar compounds against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through interference with metabolic pathways critical for cancer cell survival .
Antimicrobial Properties
Compounds with similar structures have exhibited antimicrobial activities against a range of pathogens. The presence of the sulfamoyl group is particularly noteworthy as it is known to enhance the antibacterial efficacy of compounds by disrupting bacterial folate synthesis pathways .
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment:
Inhibitors of Key Enzymes
Recent studies have focused on this compound's ability to inhibit specific enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). By modulating PKM2 activity, the compound may influence cancer cell metabolism, offering a novel approach to cancer therapy .
Targeting Specific Pathways
The compound's structural features allow it to interact with multiple biological targets, making it a versatile candidate for drug development. Its ability to engage with signaling pathways involved in cell proliferation and apoptosis positions it as a potential lead compound for further optimization .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds structurally related to this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfamoyl-Containing Quinolinecarboxamides
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Structure: Replaces the quinoline core with a pyrrolopyrimidine system but retains the 2-methoxyphenyl sulfamoyl group. However, the synthesis yield (38%) is lower than iodinated analogs (e.g., 60% for compound 31 in ), suggesting challenges in scalability .
N-[2-(4-chlorophenyl)ethyl]-6-[(3-methoxyphenyl)sulfamoyl]-4-oxidanylidene-1H-quinoline-3-carboxamide () Structure: Features a 4-oxidanylidene quinoline and a 3-methoxyphenyl sulfamoyl group. Key Differences: The 4-oxidanylidene moiety may increase polarity, improving aqueous solubility compared to the target compound. The 3-methoxy substitution on the sulfamoyl group alters steric and electronic profiles, which could influence target binding .
Halogen-Substituted Quinolinecarboxamides
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31, ) Structure: Incorporates a 2-iodophenyl group and a morpholine carboxamide. The morpholine group increases solubility, with a synthesis yield of 60%, outperforming sulfamoyl-containing analogs .
N-(2-chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide () Structure: Substitutes the sulfamoyl group with a 3-methoxyphenyl directly attached to the quinoline core. Key Differences: The absence of the sulfamoyl linker reduces hydrogen-bonding capacity but simplifies synthesis. Molecular weight (388.85 g/mol) is lower than the target compound, likely enhancing bioavailability .
Heterocyclic-Modified Quinolinecarboxamides
3-Amino-6-ethyl-N-(4-methoxy-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () Structure: Integrates a tetrahydrothienoquinoline core and an amino group. Key Differences: The saturated thienoquinoline system reduces planarity, possibly limiting intercalation with DNA or enzymes. The amino group provides a protonation site for salt formation, enhancing solubility .
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide () Structure: Includes a piperazine-propoxy chain and a cyano-pyrrolidine group. Key Differences: The piperazine moiety improves water solubility and bioavailability. The cyano group may stabilize the compound against metabolic degradation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~450 | Sulfamoyl, Carboxamide | ~2.5 | <0.1 (low) |
| 4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) | 501.3 | Iodo, Morpholine | ~3.0 | 0.5 (moderate) |
| N-(2-chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide | 388.85 | Chlorophenyl, Methoxy | ~3.2 | <0.1 (low) |
| N-[2-(4-chlorophenyl)ethyl]-6-[(3-methoxyphenyl)sulfamoyl]-4-oxidanylidene-1H-quinoline-3-carboxamide | ~550 | Sulfamoyl, Oxidanylidene | ~1.8 | 1.2 (high) |
Preparation Methods
Starting Material and Reaction Conditions
Quinoline-2-carboxylic acid (1a ) is refluxed with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours. The reaction converts the carboxylic acid into its corresponding acyl chloride (1b ), a critical electrophile for subsequent amide coupling.
Key Reaction Parameters
-
Solvent : Anhydrous toluene (ensures moisture-free conditions).
-
Temperature : 100–110°C (optimized for complete conversion).
-
Stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) to drive the reaction to completion.
Workup and Isolation
Post-reaction, excess SOCl₂ and toluene are removed under reduced pressure. The crude quinoline-2-carbonyl chloride is typically used without further purification due to its hygroscopic nature.
Synthesis of 3-[(2-Methoxyphenyl)Sulfamoyl]Aniline
Sulfamoylation of 3-Nitrobenzenesulfonyl Chloride
3-Nitrobenzenesulfonyl chloride (2a ) reacts with 2-methoxyaniline (2b ) in the presence of a base (e.g., pyridine or triethylamine) to form 3-nitro-N-(2-methoxyphenyl)benzenesulfonamide (2c ).
Reaction Equation
Optimization Notes
Reduction of Nitro to Amine
Catalytic hydrogenation of 2c using H₂ (1 atm) and 10% Pd/C in ethanol reduces the nitro group to an amine, yielding 3-amino-N-(2-methoxyphenyl)benzenesulfonamide (2d ).
Critical Parameters
-
Catalyst Loading : 5–10 wt% Pd/C.
-
Reaction Time : 6–8 hours (monitored by TLC).
Amide Coupling: Final Step Synthesis
Reaction of Quinoline-2-Carbonyl Chloride with 3-[(2-Methoxyphenyl)Sulfamoyl]Aniline
The amine intermediate (2d ) is coupled with quinoline-2-carbonyl chloride (1b ) in anhydrous acetone under basic conditions (K₂CO₃) to form the target compound.
General Procedure
-
Base Preparation : K₂CO₃ (1.5 eq) is dissolved in dry acetone.
-
Amine Activation : 2d is added to the base solution and stirred at 0°C for 1 hour.
-
Acyl Chloride Addition : 1b in acetone is added dropwise, and the mixture is stirred overnight at room temperature.
Reaction Equation
Workup and Purification
The reaction mixture is concentrated under vacuum, and the residue is purified via column chromatography (silica gel, eluent: DCM/ethyl acetate 3:1) or recrystallized from ethanol.
Characterization Data
-
Melting Point : 215–218°C (decomposes).
-
Spectroscopic Data :
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction times for both sulfamoylation and amide coupling steps by 50–70%, enhancing throughput without compromising yield.
Solid-Phase Synthesis
Immobilization of the sulfamoyl-aniline intermediate on Wang resin enables iterative coupling and cleavage, though this method remains exploratory for this specific compound.
Challenges and Optimization Strategies
Sulfamoyl Group Instability
Sulfamoyl intermediates are prone to hydrolysis under acidic or aqueous conditions. Strategies include:
Low Coupling Efficiency
Poor nucleophilicity of the aniline moiety in 2d can hinder amide formation. Remedies:
-
Coupling Agents : HOBt/EDCI or PyBOP improve activation.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) have been synthesized using:
-
Continuous Flow Reactors : For acyl chloride formation (residence time: 20 min).
-
Catalytic Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ for nitro reduction.
Cost Analysis
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential sulfamoylation and carboxamide coupling. Key steps include:
- Sulfamoylation : Reacting 2-methoxyphenylsulfonamide with 3-aminophenyl precursors under basic conditions (e.g., NaH in DMF) .
- Carboxamide Formation : Coupling quinoline-2-carboxylic acid derivatives with the sulfamoylated intermediate using coupling agents like HATU or EDCI in dichloromethane (DCM) .
- Critical Parameters : Temperature (80–120°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of coupling agent) significantly impact yield. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and detect impurities. Key signals include the quinoline aromatic protons (δ 7.5–9.0 ppm) and sulfamoyl NH (δ ~10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates molecular weight (e.g., m/z calculated for C24H20N3O3S: 430.1224) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?
- Methodological Answer :
- Standardized Assays : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to proposed targets (e.g., kinase domains) .
- Physicochemical Profiling : Evaluate solubility (via shake-flask method) and logP (HPLC-derived) to correlate bioavailability with activity discrepancies .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester moieties) to the sulfamoyl or carboxamide regions, as seen in related quinoline derivatives .
- Microsomal Stability Assays : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots. Block vulnerable sites via fluorination or methyl group incorporation .
- SAR Analysis : Compare analogs (e.g., N-(3-acetylphenyl) derivatives) to pinpoint structural features critical for both activity and stability .
Q. How should structural ambiguities (e.g., tautomerism or stereochemistry) be addressed in crystallographic studies?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding conformations. For free ligands, use slow vapor diffusion (e.g., ether into DCM solution) .
- Computational Modeling : Density functional theory (DFT) predicts energetically favorable tautomers. Compare calculated vs. experimental IR/Raman spectra for validation .
- Dynamic NMR : Variable-temperature NMR experiments (e.g., in DMF-d7) detect tautomeric equilibria by observing signal coalescence .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 values with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .
- Replicate Stratification : Use ≥3 biological replicates with technical duplicates to distinguish biological vs. technical variability .
Q. How can computational tools predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL or PDB. Focus on conserved binding pockets (e.g., ATP-binding sites) .
- Phylogenetic Analysis : Compare target homology across species to prioritize cross-reactivity risks .
- Machine Learning : Train models on public toxicity datasets (e.g., Tox21) to flag potential off-targets like cytochrome P450 enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
